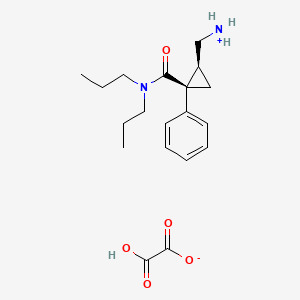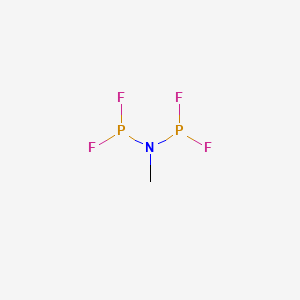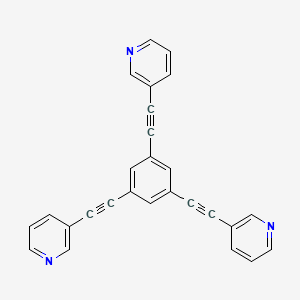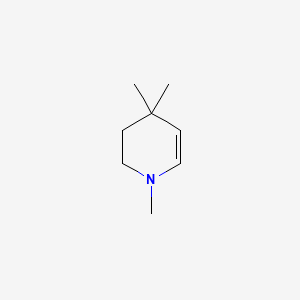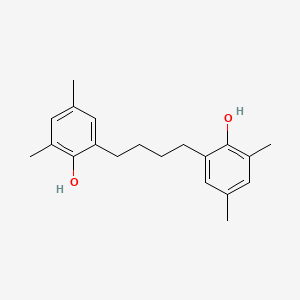
2,4-Xylenol, 6,6'-butylidenebis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Xylenol, 6,6’-butylidenebis-: is a chemical compound with the molecular formula C20H26O2 . It is known for its unique structure, which includes two xylenol groups connected by a butylidene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Xylenol, 6,6’-butylidenebis- typically involves the reaction of 2,4-xylenol with butyraldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the butylidene bridge between the two xylenol units .
Industrial Production Methods: In industrial settings, the production of 2,4-Xylenol, 6,6’-butylidenebis- is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, catalysts and solvents are used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Xylenol, 6,6’-butylidenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry: 2,4-Xylenol, 6,6’-butylidenebis- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and resins .
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a model compound in various biochemical studies .
Medicine: Its ability to undergo various chemical reactions makes it a valuable tool in drug discovery .
Industry: In industrial applications, 2,4-Xylenol, 6,6’-butylidenebis- is used in the production of specialty chemicals, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 2,4-Xylenol, 6,6’-butylidenebis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and hydroxyl groups allow it to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
2,4-Xylenol: A simpler compound with similar aromatic properties but lacking the butylidene bridge.
Bisphenol A: Another compound with two aromatic rings connected by a bridge, but with different substituents and properties.
4,4’-Methylenebis(2,6-xylenol): A compound with a methylene bridge instead of a butylidene bridge.
Uniqueness: 2,4-Xylenol, 6,6’-butylidenebis- is unique due to its butylidene bridge, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with similar compounds .
Properties
CAS No. |
3772-23-4 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxy-3,5-dimethylphenyl)butyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-13-9-15(3)19(21)17(11-13)7-5-6-8-18-12-14(2)10-16(4)20(18)22/h9-12,21-22H,5-8H2,1-4H3 |
InChI Key |
WIDWYXNFFSBCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CCCCC2=CC(=CC(=C2O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




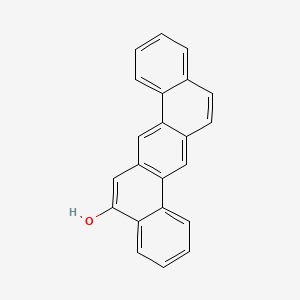
![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)





